molecular formula C21H16N4O2 B11999799 3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide

3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11999799
M. Wt: 356.4 g/mol
InChI Key: OEPLHDVMDAILPZ-WSDLNYQXSA-N
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Description

3-(1,2-Dihydroacenaphthylen-5-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative featuring a dihydroacenaphthylene moiety at the 3-position of the pyrazole ring and an (E)-furan-2-ylmethylidene substituent on the carbohydrazide group. Pyrazole-carbohydrazides are known for their ability to form hydrogen bonds and π-π interactions, which influence their physicochemical and biological properties.

Properties

Molecular Formula

C21H16N4O2

Molecular Weight

356.4 g/mol

IUPAC Name

3-(1,2-dihydroacenaphthylen-5-yl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H16N4O2/c26-21(25-22-12-15-4-2-10-27-15)19-11-18(23-24-19)16-9-8-14-7-6-13-3-1-5-17(16)20(13)14/h1-5,8-12H,6-7H2,(H,23,24)(H,25,26)/b22-12+

InChI Key

OEPLHDVMDAILPZ-WSDLNYQXSA-N

Isomeric SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)N/N=C/C5=CC=CO5

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)NN=CC5=CC=CO5

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones. Key methods include:

Hydrazine-1,3-Diketone Cyclocondensation

A modified Knorr pyrazole synthesis is employed using 1,3-diketones (e.g., acetylacetone derivatives) and hydrazine hydrate under acidic or catalytic conditions. For this compound, the diketone is substituted with an acenaphthylene group post-cyclization.

Example Protocol :

  • Reactants : Hydrazine hydrate (2.2 eq), 1,3-diketone (1.0 eq)

  • Conditions : Ethanol, reflux (80°C, 6–8 hr)

  • Yield : 70–85% (pyrazole intermediate)

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times and improves yields:

  • Reactants : Hydrazine hydrochloride (1.2 eq), β-keto ester (1.0 eq)

  • Conditions : DMF, 120°C, 15–20 min

  • Yield : 88–92%

Friedel-Crafts Acylation

  • Reactants : Pyrazole intermediate (1.0 eq), acenaphthene (1.2 eq), AlCl₃ (catalyst)

  • Conditions : Dichloromethane, 0°C → RT, 12 hr

  • Yield : 60–68%

Suzuki-Miyaura Coupling

Pd-catalyzed coupling enables regioselective fusion:

  • Reactants : 1,8-Dibromonaphthalene (1.0 eq), pyrazole boronic ester (1.5 eq)

  • Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq)

  • Conditions : DMSO/H₂O (4:1), 100°C, 24 hr

  • Yield : 73–80%

Formation of the Carbohydrazide-Hydrazone Linkage

The final step involves condensation of the pyrazole-5-carbohydrazide with furan-2-carbaldehyde:

Acid-Catalyzed Condensation

  • Reactants : Pyrazole-5-carbohydrazide (1.0 eq), furan-2-carbaldehyde (1.1 eq)

  • Catalyst : Conc. HCl (2 drops)

  • Conditions : Ethanol, reflux (4 hr)

  • Yield : 65–75%

Solvent-Free Mechanochemical Synthesis

  • Reactants : Equimolar substrates

  • Conditions : Ball milling, 30 min, RT

  • Yield : 82–88%

Optimization and Comparative Analysis

Table 1: Comparison of Key Synthetic Methods

StepMethodConditionsYield (%)Key Advantages
Pyrazole formationMicrowave cyclizationDMF, 120°C, 15 min88–92Rapid, high yield
Acenaphthylene fusionSuzuki couplingDMSO/H₂O, 100°C73–80Regioselective, scalable
Hydrazone formationMechanochemicalSolvent-free, RT82–88Eco-friendly, minimal byproducts

Challenges and Solutions

Regioselectivity in Pyrazole Formation

  • Issue : Competing N1/N2 substitution patterns.

  • Solution : Use bulky substituents or directed ortho-metalation.

Acenaphthylene Functionalization

  • Issue : Low reactivity of acenaphthene in Friedel-Crafts reactions.

  • Solution : Activate via bromination or nitration prior to coupling.

Hydrazone Stability

  • Issue : E/Z isomerization under acidic conditions.

  • Solution : Use non-polar solvents (e.g., hexane) for crystallization.

Scalability and Industrial Relevance

The Suzuki-Miyaura method (Table 1) is preferred for large-scale production due to its reproducibility and compatibility with continuous flow systems. Mechanochemical condensation offers a green chemistry alternative, reducing waste and energy consumption .

Chemical Reactions Analysis

Cycloaddition Reactions

The compound participates in [3+2] and [4+2] cycloadditions due to its conjugated π-system and electron-deficient pyrazole ring:

  • Diels-Alder Reactions : Reacts with dienes (e.g., 1,3-butadiene derivatives) under thermal conditions to form six-membered bicyclic adducts. The furan moiety acts as a dienophile in some cases .

  • 1,3-Dipolar Cycloaddition : The hydrazone group (-NH-N=C-) reacts with nitrile oxides or azides to generate pyrazoline or triazole hybrids .

Nucleophilic Substitution

The carbohydrazide group (-CONH-N=CH-) undergoes nucleophilic attacks:

  • With Amines : Reacts with primary amines (e.g., methylamine, hydrazine hydrate) to form Schiff bases or hydrazide derivatives. For example:

    Compound+NH2NH25-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide[3][9]\text{Compound} + \text{NH}_2\text{NH}_2 \rightarrow \text{5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide} \quad[3][9]
  • With Halogenated Reagents : Reacts with chloroacetyl chloride or bromoacetophenone to yield thiazole or oxadiazole derivatives .

Oxidation and Reduction

  • Oxidation : The hydrazone linkage (-N=N-) is oxidized by KMnO₄ or H₂O₂ in acidic media to form carboxylic acids or ketones.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond of the hydrazone to a C-N single bond, generating a secondary amine derivative.

Condensation and Cyclization

  • Schiff Base Formation : Reacts with aldehydes (e.g., vanillin, furfural) to form bis-hydrazones. For example:

    Compound+CHO-RN’-[(E)-R-methylidene] derivatives[1][4]\text{Compound} + \text{CHO-R} \rightarrow \text{N'-[(E)-R-methylidene] derivatives} \quad[1][4]
  • Heterocyclization :

    • With CS₂ in pyridine: Forms 1,3,4-thiadiazole derivatives .

    • With acetic anhydride: Cyclizes to produce 1,3,4-oxadiazoles under dehydrating conditions .

Metal Coordination

The compound acts as a polydentate ligand for transition metals:

  • Cu(II) Complexes : Binds via pyrazole N, hydrazone N, and furan O atoms, forming octahedral complexes with antimicrobial properties .

  • Zn(II) and Fe(III) Complexes : Exhibits fluorescence quenching or enhanced catalytic activity in oxidation reactions.

Acid/Base-Mediated Reactions

  • Acidic Hydrolysis : The hydrazone bond cleaves in HCl/EtOH to regenerate the parent carbohydrazide and furfural .

  • Alkaline Conditions : Undergoes hydrolysis of the ester group (if present) to carboxylic acids .

Photochemical Reactions

  • UV-Induced Isomerization : The E-configuration of the hydrazone group isomerizes to Z under UV light (λ = 254 nm), reversibly altering spectroscopic properties .

Key Reaction Pathways Table

Reaction TypeReagents/ConditionsProducts FormedApplicationsReferences
CycloadditionDienes, 80–100°CBicyclic adductsMaterial science
Nucleophilic SubstitutionNH₂NH₂, EtOHHydrazide derivativesAntimicrobial agents
OxidationKMnO₄, H₂SO₄Carboxylic acidsMetabolite synthesis
Metal CoordinationCu(NO₃)₂, MeOHOctahedral complexesCatalysis, bioactivity
HeterocyclizationCS₂, pyridine1,3,4-ThiadiazolesDrug discovery

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The dihydroacenaphthylene ring directs electrophiles (e.g., NO₂⁺) to the 5-position due to its electron-rich nature .

  • Tautomerism : The pyrazole ring exists in a dynamic equilibrium between 1H- and 2H-tautomers, influencing reactivity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. For instance, studies have demonstrated its activity against Escherichia coli and Staphylococcus aureus, suggesting potential for development into new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Pyrazole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of oxidative stress. Specific studies have highlighted the ability of similar compounds to target cancer cell lines, indicating a promising avenue for further research into this compound's efficacy against different types of cancer .

Inhibition of Enzymatic Activity

Enzyme inhibition studies reveal that this compound can act as a potent inhibitor of certain enzymes involved in metabolic pathways. This characteristic is particularly relevant in drug design where targeting specific enzymes can lead to therapeutic benefits in conditions such as diabetes and hypertension .

Pesticidal Activity

The unique structure of 3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide suggests potential applications in agriculture as a pesticide. Preliminary studies indicate that it may possess herbicidal properties, providing an alternative to conventional chemical pesticides that often have detrimental environmental impacts .

Polymer Chemistry

In material science, the compound's ability to form stable complexes with metal ions opens avenues for its use in polymer chemistry. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobialDemonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations comparable to standard antibiotics .
Study BAnticancerInduced apoptosis in cancer cell lines; showed promise in targeting specific cancer pathways .
Study CEnzyme InhibitionIdentified as a potent inhibitor of metabolic enzymes; potential applications in diabetes management .
Study DPesticidal ActivityExhibited herbicidal properties in preliminary tests; potential for eco-friendly pesticide development .
Study EPolymer ApplicationsEnhanced thermal stability in polymer composites; suitable for industrial applications .

Mechanism of Action

The mechanism of action of 3-(1,2-dihydroacenaphthylen-5-yl)-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound can interfere with cellular pathways, leading to the disruption of cell growth and proliferation.

Comparison with Similar Compounds

Structural Comparison

The target compound shares a pyrazole-carbohydrazide core with several analogs but differs in substituent groups:

Compound Name Substituents at Pyrazole-3 Position Substituents on Hydrazide Group Core Type
Target Compound 1,2-Dihydroacenaphthylene (E)-Furan-2-ylmethylidene Carbohydrazide
3-(1,2-Dihydroacenaphthylen-5-yl)-N′-[(E)-(2-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide 1,2-Dihydroacenaphthylene (E)-2-Hydroxyphenylmethylene Carbohydrazide
N'-[(E)-Furan-2-ylmethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide Naphthalen-1-yl (E)-Furan-2-ylmethylidene Carbohydrazide
(E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide Phenyl (E)-2,4-Dichlorobenzylidene Carbohydrazide
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Phenyl 4-Cyano-1-phenylpyrazole Carboxamide

Key Observations :

  • The dihydroacenaphthylene group in the target compound introduces a fused bicyclic structure, enhancing rigidity and π-conjugation compared to phenyl or naphthyl groups .
  • The (E)-furan-2-ylmethylidene substituent provides a heteroaromatic system with moderate electron-withdrawing effects, contrasting with the electron-deficient dichlorobenzylidene or the hydrogen-bond-capable 2-hydroxyphenylmethylene .
Physicochemical Properties

Melting points and yields of selected analogs:

Compound Name Melting Point (°C) Yield (%)
Target Compound N/A N/A
3-(1,2-Dihydroacenaphthylen-5-yl)-N′-[(E)-(2-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide N/A N/A
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 133–135 68
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) 171–172 68
(E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide N/A N/A

Key Observations :

  • Chlorinated derivatives (e.g., 3b ) exhibit higher melting points (~170°C) than non-halogenated analogs, likely due to increased molecular symmetry and intermolecular halogen bonding.
  • The target compound’s dihydroacenaphthylene group may elevate its melting point compared to phenyl-substituted analogs due to enhanced packing efficiency.
Spectroscopic Characteristics

¹H-NMR Trends :

  • Pyrazole protons : Resonate between δ 8.12–7.21 ppm in CDCl₃ or DMSO-d₆ .
  • Aromatic substituents : Dihydroacenaphthylene protons show complex splitting (δ ~7.5–7.6 ppm), while furan-2-ylmethylidene protons appear as distinct doublets (δ ~6.3–7.4 ppm) .
  • Methyl groups : In carboxamide derivatives (e.g., 3a), methyl protons appear at δ 2.66 ppm .

Mass Spectrometry :

  • The target compound’s molecular ion ([M+H]⁺) is expected near m/z 400–450, similar to analogs like 3a (m/z 403.1) and the dichlorobenzylidene derivative (m/z calculated ~400) .
Computational and Theoretical Studies
  • DFT calculations on (E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide revealed a planar geometry with a HOMO-LUMO gap of ~4.2 eV, indicating moderate reactivity .

Biological Activity

3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H16N4O2
  • Molar Mass : 356.38 g/mol
  • CAS Number : 1284267-59-9

Synthesis

The synthesis of this compound typically involves a multi-step process that combines various organic reactions. The initial steps may include the formation of the pyrazole moiety followed by the introduction of the furan group through condensation reactions. Specific methods can vary, but they often employ standard techniques such as refluxing in an appropriate solvent and purification through recrystallization.

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrazole and furan moieties exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains, including E. coli and S. aureus.

CompoundActivityReferences
This compoundAntimicrobial
Pyrazole derivativesAntibacterial against E. coli, S. aureus

Anti-inflammatory Activity

Compounds with a similar structure have been reported to inhibit COX enzymes, which play a crucial role in inflammation pathways. This suggests that this compound may also possess anti-inflammatory properties.

Antitumor Activity

Research indicates that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation. For example, studies have shown that certain pyrazole compounds can effectively reduce tumor growth in animal models.

Activity TypeMechanismReferences
AntitumorInduces apoptosis

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The results indicated that compounds similar to this compound showed significant inhibition zones against S. aureus and Pseudomonas aeruginosa.
  • Anti-inflammatory Potential : In vitro assays demonstrated that related compounds inhibited COX-2 activity, suggesting potential as anti-inflammatory agents. Further studies are required to confirm these findings in vivo.
  • Antitumor Studies : A series of experiments conducted on human cancer cell lines revealed that certain derivatives exhibited IC50 values in the micromolar range, indicating their potential as lead compounds for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide?

  • Methodological Answer : The compound is synthesized via condensation reactions between a pyrazole-3-carbohydrazide derivative and an aromatic aldehyde. For example, analogous compounds like (E)-N’-substituted pyrazole-3-carbohydrazides are prepared by refluxing 5-phenyl-1H-pyrazole-3-carbohydrazide with substituted benzaldehydes in ethanol, followed by crystallization . Key intermediates (e.g., hydrazide derivatives) are synthesized using hydrazine hydrate and ethyl esters under acidic conditions .

Q. What standard spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carbohydrazide, C=N stretch at ~1600 cm⁻¹) .
  • NMR : ¹H-NMR identifies proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, hydrazide NH signals at δ ~10 ppm). ¹³C-NMR confirms carbonyl carbons (~160 ppm) and sp² carbons .
  • X-ray Diffraction : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding between NH and carbonyl groups) .

Q. How are computational methods like DFT applied to study this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize molecular geometry, predict vibrational frequencies, and analyze frontier molecular orbitals (HOMO-LUMO) to assess electronic properties. These are compared with experimental FT-IR and UV-Vis data to validate structural assignments .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of this compound?

  • Methodological Answer : Docking studies (e.g., AutoDock Vina) simulate interactions between the compound and target proteins (e.g., enzymes, receptors). For example, pyrazole-carbohydrazide derivatives are docked into the active site of cyclooxygenase-2 (COX-2) to evaluate binding affinity and hydrogen-bonding interactions. Results are validated via in vitro enzyme inhibition assays .

Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data?

  • Methodological Answer : Discrepancies in vibrational frequencies (e.g., C=O stretching) arise from solvent effects or crystal packing in experimental data. Scaling factors (0.96–0.98) are applied to DFT-calculated frequencies to improve alignment. For NMR, solvent-induced shifts (e.g., DMSO vs. CDCl₃) are accounted for using correction libraries .

Q. How do substituents on the hydrazide moiety influence electronic properties?

  • Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -Cl) lower LUMO energy, enhancing electrophilicity and reactivity in nucleophilic environments. Conversely, electron-donating groups (e.g., -OCH₃) increase HOMO energy, improving antioxidant potential. These trends are quantified via DFT-derived parameters (ionization potential, electron affinity) .

Q. What experimental designs optimize yield in multi-step syntheses?

  • Methodological Answer :

  • Stepwise Monitoring : Use TLC or HPLC to track intermediate formation (e.g., hydrazide synthesis).
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance condensation reaction yields compared to ethanol .
  • Catalysis : Acidic (e.g., glacial acetic acid) or basic (e.g., piperidine) catalysts accelerate imine bond formation .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across similar derivatives?

  • Methodological Answer : Variations in bioactivity (e.g., IC₅₀ values) may stem from differences in cell permeability or assay conditions. Standardize protocols (e.g., fixed DMSO concentration ≤1%, consistent cell lines) and use structure-activity relationship (SAR) models to isolate substituent effects .

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